2-Iodomelatonin

Catalog No.
S004238
CAS No.
93515-00-5
M.F
C13H15IN2O2
M. Wt
358.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodomelatonin

CAS Number

93515-00-5

Product Name

2-Iodomelatonin

IUPAC Name

N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide

Molecular Formula

C13H15IN2O2

Molecular Weight

358.17 g/mol

InChI

InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)

InChI Key

FJDDSMSDZHURBJ-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I

Synonyms

2-iodomelatonin, N-(2-(2-iodo-5-methoxy-IH-indol-3-yl)ethyl)acetamide

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I

The exact mass of the compound 2-Iodomelatonin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. It belongs to the ontological category of acetamides in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Structural Analysis of Melatonin Receptors

Specific Scientific Field: This research falls under the field of Structural Biology and Neuroscience.

Summary of the Application: 2-Iodomelatonin is used in the study of melatonin receptors (MT1 and MT2) which respond to the neurohormone melatonin to regulate circadian rhythm and sleep . The study aims to develop drugs targeting melatonin receptors for the treatment of insomnia, circadian rhythm disorder, and cancer .

Methods of Application: The cryo-EM structures of the MT1–Gi signaling complex with 2-iodomelatonin and ramelteon and the MT2–Gi signaling complex with ramelteon were reported . The 2-iodomelatonin-bound MT1-Gi complex shares a nearly identical conformation with the ramelteon-bound MT1-Gi complex .

Results or Outcomes: The study revealed that although MT1 and MT2 possess highly similar orthosteric ligand-binding pockets, they also display distinctive features that could be targeted to design subtype-selective drugs .

Study of Melatonin in Fish

Specific Scientific Field: This research is in the field of Marine Biology and Endocrinology.

Summary of the Application: 2-Iodomelatonin is used to study the binding of melatonin in osmoregulatory tissues of flounder, rainbow trout, and sea bream . The research aims to understand the influence of melatonin on water/ion balance in fish .

Methods of Application: Specific binding of ligand 2-[125I]iodomelatonin, using membrane preparations from osmoregulatory tissues of flounder, rainbow trout, and sea bream, together with melatonin concentrations in the tissues and plasma were studied .

Results or Outcomes: The study found that the binding sites with Kd values in the tissues in the picomolar range indicated high affinity . The data strongly suggest new potential targets for melatonin action and the influence of melatonin on water/ion balance in fish .

Radiolabelled Ligand for Melatonin Receptors

Specific Scientific Field: This research is in the field of Pharmacology and Neuroscience.

Summary of the Application: 2-Iodomelatonin is used as a radiolabelled ligand for the melatonin receptors, MT1, MT2, and MT3 . It acts as a full agonist at both MT1 and MT2 receptors . The research aims to understand the binding and signaling mechanism of melatonin receptors .

Methods of Application: 2-Iodomelatonin is used as a radiolabelled ligand for studying the binding and signaling mechanism of melatonin receptors .

Results or Outcomes: The study found that 2-Iodomelatonin is a potent agonist of melatonin receptor 1 (MT1; Ki = 28 pM) that is 5-fold selective for MT1 over MT2 . It inhibits forskolin-stimulated cAMP production in CHO cells expressing human MT1 30-fold more potently than melatonin with an EC50 value of 11 pM .

Melatonin Receptor Agonist

Summary of the Application: 2-Iodomelatonin is used as a melatonin receptor agonist . It acts as a full agonist at both MT1 and MT2 receptors . The research aims to understand the binding and signaling mechanism of melatonin receptors .

Characterization of Melatonin Binding Sites

Specific Scientific Field: This research is in the field of Biochemistry and Neuroscience.

Summary of the Application: 2-Iodomelatonin is used to characterize the melatonin binding sites in both MT1 and MT2 receptors . The research aims to understand the pharmacology of melatonin receptors .

Methods of Application: 2-Iodomelatonin is used in binding experiments to compare the pharmacology of melatonin receptors .

Results or Outcomes: This suggests that these radioligands have different binding sites in both MT1 and MT2 receptors .

2-Iodomelatonin is a synthetic derivative of melatonin, characterized by the presence of an iodine atom at the second position of its indole ring. Its chemical formula is C₁₃H₁₅I N₂O₂, and it is classified as a melatonin receptor agonist. This compound is notable for its enhanced binding affinity to melatonin receptors, particularly the MT₁ receptor, making it a valuable tool in pharmacological research.

, including:

  • Carbonylative Coupling: This reaction involves the conversion of 2-iodomelatonin into 2-formylmelatonin using palladium catalysis. This transformation is significant for synthesizing other melatonin analogs and derivatives .
  • Radioiodination: The compound can be radioiodinated to produce isotopes such as 2-[123I]iodomelatonin and 2-[125I]iodomelatonin, which are used in imaging studies to trace melatonin binding sites in biological tissues .

2-Iodomelatonin exhibits a range of biological activities, primarily through its interaction with melatonin receptors. It has been shown to:

  • Activate Signal Transduction Pathways: Upon binding to the MT₁ receptor, 2-iodomelatonin stimulates various intracellular signaling cascades, including the activation of protein kinase C and the mitogen-activated protein kinase pathway. This leads to phosphorylation events that modulate gene expression and cellular responses .
  • Regulate Immune Functions: The compound influences cytokine production and immune cell activation, contributing to its role in immune regulation and hematopoietic development .

The synthesis of 2-iodomelatonin typically involves several key steps:

  • Starting Material: The synthesis often begins with melatonin or related indole derivatives.
  • Iodination Reaction: Iodine is introduced at the second position of the indole ring through electrophilic aromatic substitution.
  • Purification: The product is purified using techniques such as chromatography to yield pure 2-iodomelatonin.

Alternative synthetic routes may involve modifications of existing melatonin derivatives to enhance specific properties or functionalities.

2-Iodomelatonin has several applications in research and medicine:

  • Pharmacological Research: It serves as a potent tool for studying melatonin receptor interactions and signaling pathways.
  • Imaging Studies: The radioiodinated forms are utilized in neuroimaging to explore melatonin receptor distribution in the brain and other tissues .
  • Potential Therapeutics: Due to its receptor activity, it may have implications for treating sleep disorders, mood disorders, and other conditions influenced by melatonin signaling.

Studies on 2-iodomelatonin have focused on its interactions with various biological targets:

  • Melatonin Receptors: It shows high affinity for both MT₁ and MT₂ receptors, with significant implications for understanding sleep regulation and circadian rhythms.
  • Signal Transduction Mechanisms: Research indicates that 2-iodomelatonin can modulate pathways involving STAT3 phosphorylation, influencing immune responses and cellular stress adaptations .

Several compounds share structural similarities with 2-iodomelatonin, each exhibiting unique properties:

CompoundStructure VariationBinding Affinity (MT₁)Unique Features
MelatoninNo iodineReferenceNatural hormone regulating sleep-wake cycles
AgomelatineNaphthalene derivativeHighMelatonin agonist and serotonin antagonist
N0889Benzyl group modificationHigher than 2-iodomelatoninSelective for MT₂ receptor
DH97Similar benzyl modificationsVariableHigher affinity for MT₂ receptor
K185Tetracyclic structureVery highEnhanced selectivity towards MT₂ receptor

Uniqueness of 2-Iodomelatonin:
The presence of iodine not only enhances receptor binding but also allows for radioisotope labeling, making it particularly valuable in both therapeutic exploration and imaging studies.

Historical Synthetic Routes (Vakkuri Protocol)

The foundational work in 2-iodomelatonin synthesis was established by Vakkuri and colleagues in 1984, who developed the first comprehensive protocol for radioiodination of melatonin [1]. The Vakkuri protocol represented a paradigm shift in radioligand preparation, introducing a systematic approach to electrophilic aromatic substitution at the 2-position of the indole ring [1].

The original Vakkuri methodology employed potassium iodide in the presence of Iodo-Gen as the oxidizing agent [1]. The reaction proceeds through electrophilic iodination, where the oxidizing agent facilitates the formation of molecular iodine in situ, which subsequently undergoes substitution at the electron-rich 2-position of the melatonin indole moiety [1]. The specificity for the 2-position was confirmed through proton nuclear magnetic resonance spectroscopy, which showed the iodine to be incorporated at the carbon-2 position of the indole moiety [1].

The Vakkuri protocol yielded N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide as the primary product [1]. Mass spectrometry analysis confirmed that the substitution of iodine had occurred at a ring carbon atom, establishing the molecular structure as 2-iodomelatonin [1]. The reaction conditions were optimized for pH 6, which was later shown to be suboptimal compared to neutral conditions [2].

A modified version of the Vakkuri protocol was subsequently employed for the synthesis of radioiodinated 2-[125I]iodomelatonin [3]. This modification maintained the fundamental principles of the original method while incorporating improvements for radiolabeling applications [3]. The protocol demonstrated excellent specificity, producing 2-iodomelatonin with greater than 98% purity as determined by high-performance liquid chromatography [3].

Modern Optimization Techniques for Radiolabeling

Contemporary radiolabeling methodologies have evolved significantly from the original Vakkuri protocol, incorporating advances in oxidizing agents and reaction conditions to improve radiochemical yields and product purity [4] [5]. Modern approaches emphasize no-carrier-added radioiodination techniques that maximize specific activity while minimizing unwanted side reactions [4] [5].

Peracetic acid has emerged as a preferred oxidizing agent for electrophilic radioiodination [4] [5]. The use of in situ generated peracetic acid from aqueous hydrogen peroxide and glacial acetic acid provides several advantages over traditional oxidizing systems [4] [5]. This method prevents the formation of chlorinated by-products that are common with chloramine-T oxidation, while maintaining high radiochemical yields [5]. Studies have demonstrated that peracetic acid oxidation of melatonin yields 2-[125I]iodomelatonin with radiochemical yields exceeding 80% after 20 minutes reaction time, particularly when relatively small amounts of activities are used [4].

Chloramine-T oxidation remains widely employed despite its limitations [2]. The chloramine-T method has been optimized to achieve 11% iodination efficiency, which represents a significant improvement over earlier yields of 4% [2]. The optimal conditions for chloramine-T oxidation involve pH 7, which has been shown to be more effective than the pH 6 conditions used in earlier studies [2]. The rapid removal of unchanged 125I by gel filtration minimizes radiation exposure and requires only small quantities of melatonin substrate [2].

Modern optimization has also focused on preventing oxidative degradation of the melatonin substrate [6]. Proprietary methods designed to prevent oxidation during radioiodination have been developed, yielding products with greater than 95% radiochemical purity as determined by high-performance liquid chromatography [6]. These methods typically employ controlled atmospheres and temperature regulation to minimize side reactions [6].

The development of automated synthesis systems has further improved reproducibility and safety in radioiodination procedures [6]. These systems allow for precise control of reaction parameters including temperature, pH, and reaction time, while minimizing operator radiation exposure [6]. Automated systems have demonstrated the ability to produce 2-[125I]iodomelatonin with specific activities of 2200 Ci/mmol consistently [6].

Chromatographic Purification Strategies (Silica Gel, High-Performance Liquid Chromatography)

Chromatographic purification represents a critical step in the production of high-purity 2-iodomelatonin, with both silica gel column chromatography and high-performance liquid chromatography serving essential roles in product isolation and purification [3] [7] [6].

Silica gel chromatography provides an effective initial purification step for 2-iodomelatonin synthesis [3]. The method exploits the differential adsorption characteristics of iodinated and non-iodinated melatonin derivatives on silica gel stationary phases [3]. Standard silica gel chromatography employs ethyl acetate as the mobile phase, which provides adequate separation of 2-iodomelatonin from unreacted melatonin and other synthetic by-products [3]. The retention factor (Rf) for 2-iodomelatonin on silica gel thin-layer chromatography plates using ethyl acetate as the mobile phase has been determined to be 0.38 [2].

The choice of mobile phase composition significantly affects separation efficiency in silica gel chromatography [8]. Polar solvents such as ethyl acetate provide sufficient polarity to elute iodinated products while retaining more polar impurities on the stationary phase [8]. The optimization of solvent systems requires careful consideration of the polarity differences between target compounds and potential impurities [8].

High-performance liquid chromatography represents the gold standard for 2-iodomelatonin purification, providing superior resolution and reproducibility compared to conventional column methods [7] [6]. Reversed-phase high-performance liquid chromatography has proven particularly effective for the separation of 2-[125I]iodomelatonin from unlabeled melatonin and other radioactive impurities [6]. The method employs C18 stationary phases with gradient elution systems that provide baseline separation of radioiodinated products [6].

Preparative high-performance liquid chromatography yields typically range from 30-60%, significantly higher than the 15-30% yields obtained through thin-layer chromatography methods [2]. The superior yields of high-performance liquid chromatography reflect both improved separation efficiency and reduced sample handling losses [2]. Multiple high-performance liquid chromatography purification steps can be employed when exceptional purity is required, with the first separation removing free 125I and the second separation removing high molecular weight aggregates [9].

Radio-high-performance liquid chromatography systems equipped with radiodetectors provide real-time monitoring of radioactive components during separation [10]. These systems enable precise fraction collection based on radioactivity profiles rather than ultraviolet absorption, ensuring optimal recovery of radioiodinated products [10]. The integration of radiodetection with conventional ultraviolet detection allows for simultaneous assessment of chemical and radiochemical purity [10].

The stability of 2-iodomelatonin during chromatographic purification requires careful attention to environmental factors [6]. Light sensitivity necessitates the use of amber glassware and reduced lighting during purification procedures [6]. Temperature control during high-performance liquid chromatography separation prevents thermal degradation of both the iodinated product and the indole ring system [6].

Quality Control and Purity Assessment Protocols

Comprehensive quality control protocols are essential for ensuring the chemical and radiochemical purity of 2-iodomelatonin preparations [10] [11]. These protocols encompass multiple analytical techniques that provide complementary information about product identity, purity, and stability [10] [11].

Radiochemical purity determination represents the primary quality control parameter for radioiodinated 2-iodomelatonin [10]. Radiochemical purity is defined as the proportion of radioactivity present in the desired chemical form relative to the total radioactivity in the sample [10]. Multiple chromatographic methods are employed for radiochemical purity assessment, including thin-layer chromatography, paper electrophoresis, and high-performance liquid chromatography [10].

Thin-layer chromatography methods for radiochemical purity assessment employ instant thin-layer chromatography silica gel plates with various solvent systems [10]. Methanol-water mixtures (85:15 v/v) provide effective separation of free iodide from protein-bound radioactivity [10]. The radiochemical purity is calculated by measuring the radioactivity in different regions of the chromatogram and expressing the desired product as a percentage of total radioactivity [10].

High-performance liquid chromatography with radiodetection provides the most accurate assessment of radiochemical purity [12] [10]. The method enables quantitative determination of 2-[125I]iodomelatonin with detection limits in the picomolar range [12]. Gradient elution systems using acetonitrile-water mobile phases provide baseline separation of radioiodinated products from potential impurities [12]. The European Pharmacopoeia specifies minimum radiochemical purity limits of 95% for most radioiodinated compounds [11].

Mass spectrometry serves as a definitive method for structural confirmation of 2-iodomelatonin [1] [13]. Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation patterns that verify the presence of iodine substitution at the 2-position [1]. The molecular ion peak at m/z 358.18 confirms the incorporation of iodine into the melatonin structure [13].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the iodination pattern [1]. Proton nuclear magnetic resonance analysis confirms the regioselectivity of iodine incorporation at the 2-position of the indole ring [1]. The characteristic downfield shift of proton signals adjacent to the iodine substitution provides unambiguous evidence of successful 2-iodination [1].

Stability testing protocols evaluate the long-term integrity of 2-iodomelatonin preparations [6] [14]. Storage stability studies conducted at 4°C demonstrate that properly stored 2-[125I]iodomelatonin maintains radiochemical purity above 95% for at least 12 weeks [6]. The phenomenon of decay catastrophe must be considered in stability assessments, as radioactive decay can lead to the formation of reactive intermediates that alter the chemical integrity of the compound [14].

Quality control protocols must also address the presence of chemical impurities that may arise during synthesis [15]. Receptor-reactivity assays provide functional assessment of radioligand quality by measuring binding capacity to target receptors [15]. These assays distinguish between chemically pure but biologically inactive products and preparations that retain full biological activity [15].

Specific activity determination represents another critical quality control parameter [6]. The specific activity of 2-[125I]iodomelatonin preparations typically ranges from 2200 Ci/mmol initially, though this value changes predictably due to radioactive decay [6]. Upon decay, 2-[125I]iodomelatonin undergoes decay catastrophe, maintaining constant specific activity over time but generating unknown molecular fragments with potentially altered biological activity [6].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

358.01783 g/mol

Monoisotopic Mass

358.01783 g/mol

Heavy Atom Count

18

UNII

2Q5TZ5754A

Other CAS

93515-00-5

Wikipedia

2-Iodomelatonin

Dates

Last modified: 09-12-2023

Explore Compound Types